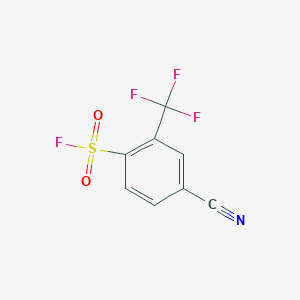

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C8H3F4NO2S |

|---|---|

Molecular Weight |

253.18 g/mol |

IUPAC Name |

4-cyano-2-(trifluoromethyl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C8H3F4NO2S/c9-8(10,11)6-3-5(4-13)1-2-7(6)16(12,14)15/h1-3H |

InChI Key |

LMDRUZVDZPLFNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Analysis

Starting Materials and Key Intermediates

The synthesis typically begins with commercially available or easily prepared precursors:

- 4-Amino-2-(trifluoromethyl)benzonitrile : Serves as the precursor for introducing the sulfonyl fluoride group.

- Sulfonyl fluoride reagents : Such as sulfuryl fluoride or sulfonyl chlorides, used for sulfonylation.

Preparation of the Sulfonyl Fluoride Functional Group

The core challenge in synthesizing 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is the selective introduction of the sulfonyl fluoride group onto the aromatic ring bearing the cyano and trifluoromethyl groups.

Direct Sulfonylation Approach

One common method involves the reaction of the aromatic amine with a sulfonyl chloride derivative, followed by fluorination:

- Step 1 : Conversion of 4-Amino-2-(trifluoromethyl)benzonitrile to its sulfonyl chloride derivative using chlorosulfonic acid or thionyl chloride under controlled conditions.

- Step 2 : Fluorination of the sulfonyl chloride to the sulfonyl fluoride using potassium bifluoride (KHF₂) or sulfuryl fluoride (SO₂F₂) .

Note : The use of sulfuryl fluoride (SO₂F₂) is advantageous due to its selectivity and milder reaction conditions, as suggested by electrochemical methods and recent advances in sulfonyl fluoride synthesis.

Electrochemical Synthesis

Recent developments have demonstrated an environmentally benign electrochemical approach to synthesize sulfonyl fluorides directly from thiols or disulfides, which could be adapted for aromatic systems:

- Method : Oxidation of thiophenols or disulfides in the presence of fluoride sources under electrochemical conditions.

- Advantages : Mild conditions, high selectivity, and operational simplicity.

Functionalization of Aromatic Ring

The presence of electron-withdrawing groups like cyano and trifluoromethyl enhances the electrophilicity of the aromatic ring, facilitating sulfonylation via electrophilic aromatic substitution (EAS). This step often requires:

- Activation : Using Lewis acids or catalysts to promote sulfonylation.

- Reaction conditions : Mild temperatures and polar aprotic solvents such as dichloromethane or tetrahydrofuran.

Detailed Synthetic Procedure

Based on the literature and recent patents, a typical synthetic procedure involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Thionyl chloride (SOCl₂) , ice-water bath , room temperature | Conversion of 4-Amino-2-(trifluoromethyl)benzonitrile to sulfonyl chloride intermediate. |

| 2 | Sulfuryl fluoride (SO₂F₂) or potassium bifluoride (KHF₂) | Fluorination of sulfonyl chloride to sulfonyl fluoride. |

| 3 | Electrochemical oxidation (optional) | Environmentally friendly route to sulfonyl fluoride from thiol/disulfide precursors. |

Note: The exact molar ratios, temperatures, and reaction times depend on scale and specific conditions, but typical yields are reported around 85% with mild reaction conditions.

Research Discoveries and Data Tables

Reaction Conditions and Yields

Key Research Findings

- Electrochemical methods provide a greener, safer alternative, reducing the need for harsh reagents like thionyl chloride.

- The presence of electron-withdrawing groups (cyano, trifluoromethyl) significantly enhances the reactivity of aromatic rings towards sulfonylation.

- The fluorination step can be efficiently achieved using sulfuryl fluoride, which offers high selectivity and yields under mild conditions.

Notes on Industrial and Laboratory Synthesis

- Raw Materials : Commercially available 4-Amino-2-(trifluoromethyl)benzonitrile and sulfuryl fluoride.

- Reaction Conditions : Mild temperatures (0–25°C), inert atmosphere, and polar aprotic solvents.

- Purification : Column chromatography or recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by a nucleophile.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Scientific Research Applications

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is used in modifying biological molecules and developing pharmaceuticals. Its electrophilic nature allows it to react with nucleophilic sites on proteins and enzymes, making it useful for developing inhibitors that can selectively target specific pathways. This reactivity is leveraged in proteomics research and in the design of chemical probes for studying protein interactions. Studies have shown that 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride interacts effectively with nucleophiles such as amines and alcohols. Its mechanism of action involves forming covalent bonds with target biomolecules, which can lead to inhibition of enzymatic activity or modulation of protein functions. These interactions are critical for developing selective inhibitors and understanding biochemical pathways.

Comparison with Related Compounds

The presence of both cyano and trifluoromethyl groups in 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride imparts unique properties that enhance its utility in specialized research applications compared to similar compounds.

| Compound Name | Key Features | Comparison |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Lacks cyano group; less versatile | More reactive but has limited applications |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | Different position of trifluoromethyl group | Affects reactivity and is used in different synthetic routes |

| 4-Cyano-2-(trifluoromethyl)benzenesulfonic acid | Acid form; less reactive towards nucleophiles | More stable but less useful in chemical transformations |

Role of Trifluoromethylpyridines

Mechanism of Action

The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, thereby inactivating the enzyme .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 4-cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride | 1955520-78-1 | C₈H₃F₄NO₂S | 253.17 | Cyano (4-), Trifluoromethyl (2-) |

| 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl chloride | 1016701-95-3 | C₈H₃ClF₃NO₂S | 269.63 | Cyano (4-), Trifluoromethyl (2-) |

| 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | 54090-42-5 | C₇H₃Cl₂F₃O₂S | 279.06 | Chloro (4-), Trifluoromethyl (2-) |

| 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride | - | C₉H₂ClF₉O₂S | 380.62 | Trifluoromethyl (2,4,6-) |

Key Observations:

Trifluoromethyl groups at the 2-position (common in all compounds) contribute to steric hindrance and electronic withdrawal, stabilizing the sulfonyl group.

Halogen Variation (Fluoride vs. Chloride) :

- Sulfonyl fluorides (e.g., target compound) exhibit lower reactivity in nucleophilic substitutions compared to sulfonyl chlorides (e.g., CAS 1016701-95-3), due to the weaker leaving-group ability of fluoride .

- Sulfonyl fluorides are more hydrolytically stable , making them preferable in aqueous environments or for extended storage .

Molecular Weight Trends :

- The chloride analog (CAS 1016701-95-3) has a higher molecular weight (269.63 vs. 253.17) due to the substitution of fluorine with chlorine.

Stability and Industrial Relevance

- Hydrolytic Stability : Sulfonyl fluorides resist hydrolysis better than chlorides, reducing degradation risks in humid environments .

- Thermal Stability: Trifluoromethyl and cyano groups may improve thermal stability, though data on decomposition temperatures is lacking in the provided evidence.

- Supply and Handling : The target compound is currently unavailable, while its chloride analog (CAS 1016701-95-3) and 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 54090-42-5) are established intermediates in drug synthesis .

Biological Activity

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is a chemical compound notable for its unique structural features, including a cyano group, a trifluoromethyl group, and a sulfonyl fluoride functional group. This composition imparts significant biological activity, making it a valuable compound in medicinal chemistry and biochemistry.

- Molecular Formula : C₈H₄F₃N₁O₂S

- Molecular Weight : Approximately 255.18 g/mol

- Structure : The presence of electronegative groups enhances its reactivity towards nucleophiles, facilitating interactions with biological targets.

The biological activity of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride primarily arises from its electrophilic nature. It can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This reactivity is crucial for the development of selective inhibitors that can modulate specific biochemical pathways.

Key Mechanisms:

- Covalent Bond Formation : The compound forms stable covalent bonds with target biomolecules, which can inhibit enzymatic activity or alter protein functions.

- Target Interaction : It interacts effectively with various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Biological Applications

4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has been explored for various applications:

- Enzyme Inhibition : The compound has shown potential as an inhibitor in biochemical pathways, particularly in proteomics research.

- Chemical Probes : It is utilized in designing chemical probes for studying protein interactions and understanding complex biochemical networks.

- Drug Development : The compound's ability to selectively target specific proteins makes it a candidate for developing novel therapeutics.

Comparative Analysis with Similar Compounds

The following table compares 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride with structurally similar compounds:

| Compound Name | Key Features | Comparison |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Lacks cyano group; less versatile | More reactive but limited applications |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | Different position of trifluoromethyl group | Affects reactivity; used in different synthetic routes |

| 4-Cyano-2-(trifluoromethyl)benzenesulfonic acid | Acid form; less reactive towards nucleophiles | More stable but less useful in chemical transformations |

Case Studies and Research Findings

Recent studies have highlighted the significance of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride in various contexts:

- Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic processes. For example, studies indicate that it can modify the activity of enzymes linked to cancer metabolism, suggesting potential applications in oncology.

- Proteomics Applications : The compound's ability to form covalent bonds with proteins has been leveraged to develop tools for proteomic analysis, allowing researchers to map protein interactions and functions within cells .

- Synthetic Pathways : Its utility in synthetic organic chemistry has been explored, particularly in modifying biological molecules for drug development. The electrophilic nature allows for diverse synthetic transformations that can lead to biologically active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.